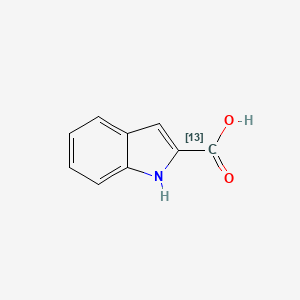
1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-indole-2-carboxylic acid is a labeled compound of Indole-2-carboxylic acid, where the carbon at the 2-position of the indole ring is replaced with the carbon-13 isotope. This compound is significant in various scientific research fields due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1H-indole-2-carboxylic acid typically involves the synthesis of Indole-2-carboxylic acid followed by the incorporation of the carbon-13 isotope. One common method involves the reflux reaction of ortho-methylnitrobenzene, diethyl oxalate, and sodium methoxide, followed by further reactions to introduce the carbon-13 isotope .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of indole derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products: The major products formed from these reactions include various indole derivatives, which are often used in further synthetic applications .
Applications De Recherche Scientifique
HIV-1 Integrase Inhibitors
Recent studies have highlighted the potential of 1H-indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, an essential enzyme in the viral replication cycle.
- Mechanism of Action : The indole core and the carboxyl group chelate two magnesium ions within the active site of integrase, disrupting its function. For instance, compound 3 demonstrated an IC50 value of 0.13 μM, indicating strong inhibitory activity against integrase strand transfer .
| Compound | IC50 Value (μM) | Mechanism |
|---|---|---|
| 3 | 0.13 | Chelation of Mg²⁺ ions |
| 17a | 3.11 | π-stacking interaction with viral DNA |
Case Study: Structural Optimization
In a study focused on optimizing derivatives of this compound, researchers synthesized several compounds that showed enhanced antiviral activity. The introduction of halogenated benzene rings at specific positions improved binding interactions with viral DNA, further increasing their efficacy .
Targeting Cancer Pathways
This compound has also been explored for its anticancer properties, particularly against liver cancer.
- Target Protein : A series of derivatives were designed to target the 14-3-3η protein, which plays a critical role in cell survival and proliferation.
| Compound | Cell Line Tested | Inhibition Activity |
|---|---|---|
| C11 | Bel-7402 | High |
| SMMC-7721 | Moderate | |
| Hep G2 | Moderate |
Compound C11 exhibited significant inhibitory effects against various liver cancer cell lines, including those resistant to conventional chemotherapy .
Cosmeceuticals
The antioxidant properties of this compound have led to its incorporation into cosmeceuticals. Its ability to mitigate oxidative stress makes it a candidate for formulations aimed at skin health .
Mécanisme D'action
The mechanism of action of 1H-indole-2-carboxylic acid involves its interaction with various molecular targets. For instance, it has been found to inhibit the strand transfer of integrase, an enzyme crucial for the replication of HIV-1. The indole nucleus chelates with two magnesium ions within the active site of integrase, thereby inhibiting its function . This mechanism highlights its potential as a scaffold for developing integrase inhibitors.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic Acid: Another indole derivative with similar chemical properties but different biological activities.
Indole-2-carboxamide: Known for its antitubercular and antitumor activities.
Uniqueness: 1H-indole-2-carboxylic acid is unique due to the incorporation of the carbon-13 isotope, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This isotopic labeling allows for detailed studies of metabolic pathways and molecular interactions that are not possible with the non-labeled compound .
Propriétés
Numéro CAS |
1216839-31-4 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
162.152 |
Nom IUPAC |
1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/i9+1 |
Clé InChI |
HCUARRIEZVDMPT-QBZHADDCSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)O |
Synonymes |
2-Carboxyindole-13C; 2-Indolylformic Acid-13C; NSC 16598-13C; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















